
3-Difluoromethanesulfonylaniline
Descripción general
Descripción
3-Difluoromethanesulfonylaniline is a chemical compound with the molecular weight of 207.2 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 3-[(difluoromethyl)sulfonyl]aniline . Its InChI code is 1S/C7H7F2NO2S/c8-7(9)13(11,12)6-3-1-2-5(10)4-6/h1-4,7H,10H2 .
Physical And Chemical Properties Analysis
3-Difluoromethanesulfonylaniline is a powder at room temperature . It has a melting point of 42-44 degrees Celsius .
Aplicaciones Científicas De Investigación
Organic Synthesis Applications : Trifluoromethanesulfonic acid, a compound related to 3-Difluoromethanesulfonylaniline, is used in electrophilic aromatic substitution reactions, formation of carbon-carbon and carbon-heteroatom bonds, and in syntheses of carbo- and heterocyclic structures. Its high protonating power and low nucleophilicity make it a convenient reagent for the synthesis of new organic compounds (Kazakova & Vasilyev, 2017).
Catalysis in Organic Reactions : Gallium(III) triflate and other metal triflates, derived from trifluoromethanesulfonic acid, are used as efficient and sustainable Lewis acid catalysts in various organic transformations. These catalysts are noted for their high selectivity, turnover frequency, and stability in aqueous media, making them suitable for synthesizing biologically active heterocycles and their fluoroanalogs (Prakash, Mathew, & Olah, 2012).
Aminolysis of Epoxides : Lanthanide(III) trifluoromethanesulfonates, like Yb(OTf)3, Nd(OTf)3, and Gd(OTf)3, are extraordinarily efficient in catalyzing the aminolysis of 1,2-epoxides to produce β-amino alcohols. These reactions are highly anti-stereoselective and regioselective (Chini et al., 1994).
Synthesis and Applications of Triflamides and Triflimides : Triflamides, closely related to 3-Difluoromethanesulfonylaniline, are used as reagents, catalysts, or additives in various reactions due to their high NH-acidity, lipophilicity, and specific chemical properties. They have applications in organic chemistry, medicine, biochemistry, catalysis, and agriculture (Moskalik & Astakhova, 2022).
Lewis Acid Catalysis in Diels-Alder Reactions : Scandium trifluoromethanesulfonate (Sc(OTf)3) is an effective Lewis acid catalyst in Diels-Alder reactions. It is noted for its availability in both aqueous and organic media and can be easily recovered and reused (Kobayashi et al., 1993).
Environmental Health Applications : Studies on polyfluoroalkyl chemicals, which include compounds related to 3-Difluoromethanesulfonylaniline, focus on their presence in the general population and the implications for environmental health. Such research is vital for understanding the long-term effects of these compounds on human health and the environment (Calafat et al., 2007).
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other exposed areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
3-(difluoromethylsulfonyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO2S/c8-7(9)13(11,12)6-3-1-2-5(10)4-6/h1-4,7H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOOMKBBMQXONN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101278047 | |
| Record name | 3-[(Difluoromethyl)sulfonyl]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101278047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24906-76-1 | |
| Record name | 3-[(Difluoromethyl)sulfonyl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24906-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(Difluoromethyl)sulfonyl]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101278047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




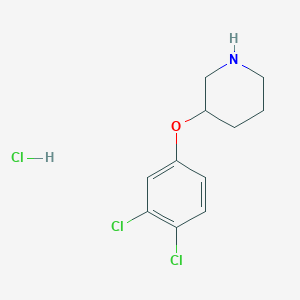
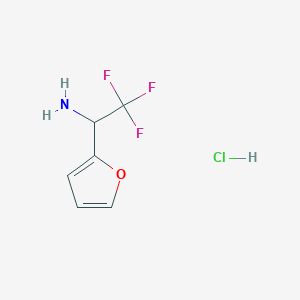
![3-Phenyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1458886.png)

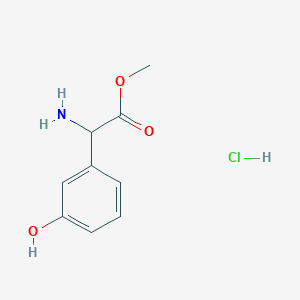
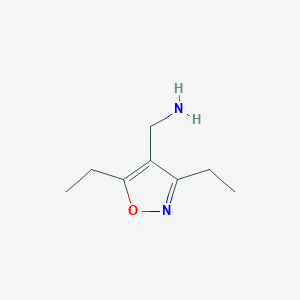

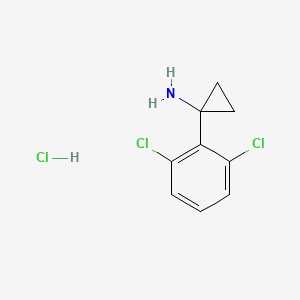

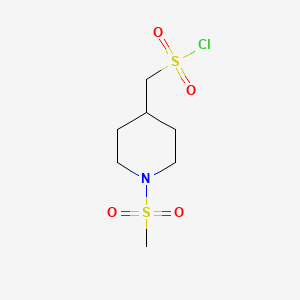

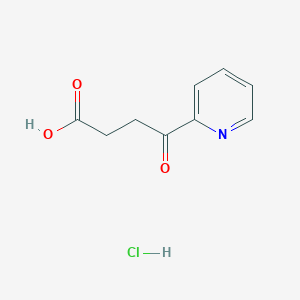
![1-[1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]piperazine](/img/structure/B1458901.png)